molecular formula C26H13Cl4N5O2 B12708160 2,2'-(1H-Isoindole-1,3(2H)-diylidene)bis(2-cyano-N-(3,4-dichlorophenyl)acetamide) CAS No. 68808-67-3

2,2'-(1H-Isoindole-1,3(2H)-diylidene)bis(2-cyano-N-(3,4-dichlorophenyl)acetamide)

Cat. No.: B12708160
CAS No.: 68808-67-3
M. Wt: 569.2 g/mol
InChI Key: KDQWPYUIMLWRQI-QFFDILLMSA-N
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Description

2,2’-(1H-Isoindole-1,3(2H)-diylidene)bis(2-cyano-N-(3,4-dichlorophenyl)acetamide) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes isoindole and dichlorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1H-Isoindole-1,3(2H)-diylidene)bis(2-cyano-N-(3,4-dichlorophenyl)acetamide) typically involves multi-step organic reactions. The process begins with the preparation of the isoindole core, followed by the introduction of cyano and dichlorophenyl groups. Common reagents used in these reactions include acetic anhydride, cyanogen bromide, and dichlorobenzene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1H-Isoindole-1,3(2H)-diylidene)bis(2-cyano-N-(3,4-dichlorophenyl)acetamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,2’-(1H-Isoindole-1,3(2H)-diylidene)bis(2-cyano-N-(3,4-dichlorophenyl)acetamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,2’-(1H-Isoindole-1,3(2H)-diylidene)bis(2-cyano-N-(3,4-dichlorophenyl)acetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(1H-Isoindole-1,3(2H)-diylidene)bis(2-cyano-N-(4-chlorophenyl)acetamide)
  • 2,2’-(1H-Isoindole-1,3(2H)-diylidene)bis(2-cyano-N-(3,5-dichlorophenyl)acetamide)

Uniqueness

Compared to similar compounds, 2,2’-(1H-Isoindole-1,3(2H)-diylidene)bis(2-cyano-N-(3,4-dichlorophenyl)acetamide) is unique due to the specific positioning of the dichlorophenyl groups, which can influence its reactivity and biological activity

Properties

CAS No.

68808-67-3

Molecular Formula

C26H13Cl4N5O2

Molecular Weight

569.2 g/mol

IUPAC Name

(2Z)-2-cyano-2-[(3E)-3-[1-cyano-2-(3,4-dichloroanilino)-2-oxoethylidene]isoindol-1-ylidene]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C26H13Cl4N5O2/c27-19-7-5-13(9-21(19)29)33-25(36)17(11-31)23-15-3-1-2-4-16(15)24(35-23)18(12-32)26(37)34-14-6-8-20(28)22(30)10-14/h1-10,35H,(H,33,36)(H,34,37)/b23-17-,24-18+

InChI Key

KDQWPYUIMLWRQI-QFFDILLMSA-N

Isomeric SMILES

C1=CC=C\2C(=C1)/C(=C(/C#N)\C(=O)NC3=CC(=C(C=C3)Cl)Cl)/N/C2=C(/C#N)\C(=O)NC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C(=O)NC3=CC(=C(C=C3)Cl)Cl)NC2=C(C#N)C(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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